molecular formula C12H15NO3 B1626464 Benzyl morpholine-4-carboxylate CAS No. 25070-73-9

Benzyl morpholine-4-carboxylate

Cat. No.: B1626464
CAS No.: 25070-73-9
M. Wt: 221.25 g/mol
InChI Key: UYTOAOYDBSKSFI-UHFFFAOYSA-N
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Description

Benzyl morpholine-4-carboxylate is an organic compound with the molecular formula C12H15NO3. It is an ester derived from morpholine and benzoic acid. This compound is known for its role as a solvent for amines, alcohols, and sulfonamides, and it can also act as a catalyst in the synthesis of aliphatic amines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl morpholine-4-carboxylate typically involves the reaction of morpholine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Benzyl morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl morpholine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl morpholine-4-carboxylate involves its ability to act as a nucleophile or electrophile in chemical reactions. Its molecular structure allows it to participate in various organic transformations, facilitating the formation of new chemical bonds. The morpholine ring can interact with different molecular targets, influencing reaction pathways and outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl morpholine-4-carboxylate is unique due to its combination of the morpholine ring and benzyl carboxylate group, which imparts specific chemical properties and reactivity. This combination makes it a versatile compound in organic synthesis and industrial applications .

Properties

IUPAC Name

benzyl morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(13-6-8-15-9-7-13)16-10-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTOAOYDBSKSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30495662
Record name Benzyl morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25070-73-9
Record name Benzyl morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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